N-(3-fluoro-4-methylphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-3-[1-[(4-methylphenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2/c1-12-3-6-14(7-4-12)10-27-11-17(24-26-27)18-23-20(29-25-18)19(28)22-15-8-5-13(2)16(21)9-15/h3-9,11H,10H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKXKTIYQKGEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(N=N2)C3=NOC(=N3)C(=O)NC4=CC(=C(C=C4)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction conditions usually involve the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like triethylamine.
Synthesis of the oxadiazole ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative. Common reagents for this reaction include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Coupling of the triazole and oxadiazole rings: The final step involves the coupling of the triazole and oxadiazole intermediates to form the desired compound. This can be achieved through a condensation reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide has been studied for various applications:
Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent due to its ability to interact with biological targets.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The triazole and oxadiazole rings can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
Heterocyclic Core: The target compound’s 1,2,4-oxadiazole core distinguishes it from analogues with 1,2,3-triazole (e.g., ) or 1,2-oxazole (e.g., ) backbones.
Substituent Diversity: The 3-fluoro-4-methylphenyl group in the target compound contrasts with the 2-fluorophenyl (in ) or non-fluorinated aryl groups (in ). Fluorine’s electronegativity may improve pharmacokinetics compared to methoxy or acetyl substituents .
Biological Activity : While direct activity data for the target compound is absent, structurally related triazole-carboxamides exhibit antifungal properties (e.g., 85% inhibition of Botrytis cinerea for analogues in ).
Pharmacological Potential
- Anticancer Prospects : Compounds with 1,2,4-triazine-carboxamide scaffolds (e.g., ) demonstrated cytotoxic effects, though the oxadiazole core may alter target specificity.
- Metabolic Stability: The fluorine atom and methyl groups in the target compound may confer superior metabolic stability compared to non-fluorinated analogues .
Biological Activity
N-(3-fluoro-4-methylphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential therapeutic applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H19F2N5O2 |
| Molecular Weight | 397.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Anticancer Activity
Research has shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted that various 1,2,4-oxadiazole derivatives demonstrated cytotoxic effects against multiple cancer cell lines. The compound in focus was evaluated for its ability to inhibit cell proliferation in human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) with promising results .
The proposed mechanism of action for oxadiazole derivatives involves the inhibition of key enzymes and pathways related to cancer cell survival and proliferation. Specifically, these compounds may interact with:
- Histone Deacetylases (HDACs) : Inhibition of HDACs can lead to altered gene expression patterns that promote apoptosis in cancer cells.
- Carbonic Anhydrases (CA) : Inhibition of CA has been linked to reduced tumor growth by disrupting pH regulation within the tumor microenvironment .
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have shown antimicrobial activity against various bacterial strains. The presence of functional groups in the structure enhances their affinity for bacterial enzymes and receptors, leading to effective inhibition of bacterial growth .
Study 1: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines. The compound exhibited an IC50 value of approximately 10 µM against HeLa cells and 15 µM against CaCo-2 cells. This indicates a moderate level of potency compared to standard chemotherapeutic agents .
Study 2: Antimicrobial Evaluation
In another investigation focusing on the antimicrobial properties of similar oxadiazole compounds, derivatives were tested against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications to the oxadiazole ring significantly enhanced antibacterial activity, suggesting that structural optimization could lead to more effective antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction efficiency be maximized?
The synthesis typically involves:
- Click chemistry for triazole ring formation (1,3-dipolar cycloaddition between azides and alkynes) .
- Oxadiazole ring construction via cyclization of amidoximes with carboxylic acid derivatives under microwave or thermal conditions .
- Coupling reactions (e.g., EDC/HOBt-mediated amide bond formation) to link fluorophenyl and methylphenyl groups . Key optimization steps include:
- Monitoring intermediates via TLC and HPLC .
- Using ultrasound-assisted methods to enhance reaction rates and yields .
Q. How should researchers characterize the compound’s structural and physicochemical properties?
Methodological approaches include:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm regiochemistry of triazole and oxadiazole moieties .
- X-ray crystallography to resolve stereochemical ambiguities (e.g., verifying coplanarity of aromatic rings) .
- Mass spectrometry (HRMS) for molecular weight validation .
- HPLC-PDA to assess purity (>95% required for biological assays) .
Q. What in vitro assays are recommended for preliminary bioactivity screening?
Standard protocols include:
- Kinase inhibition assays (e.g., EGFR or VEGFR2 targets) using fluorescence polarization .
- Antimicrobial susceptibility testing (MIC determination via broth microdilution) .
- Cytotoxicity profiling against cancer cell lines (e.g., MTT assay in HepG2 or MCF-7 cells) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Advanced SAR strategies involve:
- Systematic substitution of fluorophenyl and methylphenyl groups to evaluate electronic/steric effects .
- QSAR modeling using descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetic properties .
- Fragment-based drug design to replace the oxadiazole ring with bioisosteres (e.g., 1,2,4-triazole) .
Q. What experimental and computational methods resolve contradictions in reported bioactivity data?
Contradictions (e.g., variable IC₅₀ values) require:
- Orthogonal assay validation (e.g., SPR vs. enzyme inhibition assays) .
- Molecular dynamics simulations to assess target binding stability under physiological conditions .
- Meta-analysis of published data to identify confounding variables (e.g., cell line specificity, solvent effects) .
Q. How can metabolic stability and solubility challenges be addressed during lead optimization?
Strategies include:
- Prodrug derivatization (e.g., esterification of carboxamide groups) to enhance bioavailability .
- Co-solvent systems (e.g., PEG-400/water) for in vivo studies .
- CYP450 inhibition assays to identify metabolic hotspots .
Q. What crystallographic data support the compound’s interaction with biological targets?
- Co-crystallization with proteins (e.g., kinases) to map binding pockets .
- Electrostatic potential maps to visualize H-bonding and π-π stacking interactions .
Methodological Considerations
Q. How should researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout models to confirm target specificity .
- Transcriptomic profiling (RNA-seq) to identify downstream pathways .
- In situ click chemistry for target engagement verification .
Q. What are best practices for scaling up synthesis without compromising yield or purity?
- Flow chemistry for continuous triazole and oxadiazole formation .
- Design of Experiments (DoE) to optimize parameters like temperature, solvent ratio, and catalyst loading .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
